molecular formula C22H30N2OS B14651286 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester CAS No. 51308-67-9

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester

Cat. No.: B14651286
CAS No.: 51308-67-9
M. Wt: 370.6 g/mol
InChI Key: SGYXPSALCIISLP-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a carbonimidothioic acid group, and ester functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinyl carbonimidothioic acid with an appropriate alcohol (such as pentanol) in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as distillation, crystallization, or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonimidothioic acid group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-methylphenyl)methyl) O-pentyl ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-ethylphenyl)methyl) O-pentyl ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-isopropylphenyl)methyl) O-pentyl ester

Uniqueness

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-pentyl ester is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

51308-67-9

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-pentylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C22H30N2OS/c1-5-6-7-9-19-20(10-8-15-23-19)24-21(25)26-16-17-11-13-18(14-12-17)22(2,3)4/h8,10-15H,5-7,9,16H2,1-4H3,(H,24,25)

InChI Key

SGYXPSALCIISLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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